Product packaging for Dansyl-L-leucine cyclohexylammonium salt(Cat. No.:CAS No. 42954-58-5)

Dansyl-L-leucine cyclohexylammonium salt

Cat. No.: B1456577
CAS No.: 42954-58-5
M. Wt: 463.6 g/mol
InChI Key: KMKWMTLYBLHMGU-RSAXXLAASA-N
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Description

Infrared Spectroscopy

Key IR absorption bands (KBr pellet, cm⁻¹):

  • 3280 : N–H stretch (sulfonamide and ammonium)
  • 1650 : C=O stretch (carboxylate)
  • 1320, 1145 : S=O asymmetric/symmetric stretches
  • 1590 : Naphthalene ring vibrations

Raman Spectroscopy

Prominent Raman shifts (50–3100 cm⁻¹):

  • 3060 : Aromatic C–H stretches (naphthalene)
  • 1450 : CH₂/CH₃ deformations (leucine side chain)
  • 1010 : Sulfonamide S–N stretch

Electronic Absorption

The dansyl chromophore absorbs at λₘₐₓ = 342 nm (ε = 4.3 × 10³ M⁻¹cm⁻¹) in ethanol, attributed to π→π* transitions of the naphthalene system . A weaker band at 252 nm arises from naphthalene’s Lₐ transition .

Tautomeric and Ion Pairing Behavior in Solid/Solution States

In solution (polar solvents like DMSO or water), the compound exists as a zwitterionic ion pair : the deprotonated carboxylate of dansyl-L-leucine interacts electrostatically with the protonated cyclohexylammonium cation . Solid-state NMR confirms no tautomerism in the sulfonamide group (N–H signal at δ = 8.2 ppm) .

In nonpolar solvents (e.g., chloroform), aggregation occurs via hydrogen bonding between sulfonamide N–H and carboxylate O atoms, forming dimers with association constants (Kₐ) of 1.2 × 10³ M⁻¹ . Differential scanning calorimetry (DSC) shows a single endothermic peak at 126°C , corresponding to the dissociation of ion pairs without decomposition .

State Key Interactions Technique
Solid N–H···O=S, π-π stacking X-ray diffraction
Solution Electrostatic ion pairing NMR, UV-Vis
Nonpolar medium Hydrogen-bonded dimers FTIR, DSC

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H37N3O4S B1456577 Dansyl-L-leucine cyclohexylammonium salt CAS No. 42954-58-5

Properties

IUPAC Name

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S.C6H13N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;7-6-4-2-1-3-5-6/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5,7H2/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKWMTLYBLHMGU-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195579
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1)
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Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42954-58-5
Record name L-Leucine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42954-58-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1)
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Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-leucine, compound with cyclohexylamine (1:1)
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Preparation Methods

General Preparation Approach

The preparation of Dansyl-L-leucine cyclohexylammonium salt typically involves dissolving the compound in appropriate solvents to form a clear solution. The key considerations include solvent choice, temperature control, and stepwise mixing to ensure solubility and stability.

  • Stock Solution Preparation : The compound is first dissolved in dimethyl sulfoxide (DMSO) to create a master stock solution. This step requires careful measurement of the compound mass and DMSO volume to achieve the desired concentration, often around 10 mM for research purposes.

  • Stepwise Solvent Addition : After preparing the DMSO master liquid, solvents such as polyethylene glycol 300 (PEG300), Tween 80, distilled water (ddH2O), or corn oil are added sequentially. Each addition requires thorough mixing and clarification before proceeding to the next solvent to avoid precipitation or cloudiness.

  • Solubilization Aids : Physical methods like vortexing, ultrasonic bath treatment, or gentle heating (e.g., 37°C water bath) are employed to enhance solubility and ensure a homogeneous solution.

  • Storage Conditions : Prepared solutions should be aliquoted to avoid repeated freeze-thaw cycles. Storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for shorter durations (up to 1 month).

Detailed Stepwise Preparation Protocol

Step Procedure Description Notes
1 Weigh the required amount of this compound accurately. Use an analytical balance for precision.
2 Dissolve the compound in a measured volume of DMSO to prepare the master stock solution. Concentration typically around 10 mM; ensure complete dissolution.
3 Add PEG300 to the DMSO solution slowly while mixing. Confirm solution clarity before next step.
4 Add Tween 80 gradually with mixing and clarification. Tween 80 acts as a surfactant to stabilize the solution.
5 Add distilled water (ddH2O) last, mixing thoroughly to ensure homogeneity. Final solution should be clear and free of particulates.
6 Alternatively, for in vivo formulations, corn oil can be used instead of PEG300 and Tween 80. Follow the same stepwise addition and mixing protocol.
7 Store aliquots at recommended temperatures to maintain stability. Avoid repeated freeze-thaw cycles to prevent degradation.

Solubility and Stability Considerations

  • Solubility : this compound exhibits limited solubility in aqueous media but dissolves well in DMSO and certain organic solvents. Heating and ultrasonic agitation improve solubility.

  • Stability : The compound is stable when stored at low temperatures (-20°C to -80°C). Avoid prolonged exposure to room temperature or repeated freeze-thaw cycles.

  • Physical Appearance : The final solution should be clear. Any turbidity indicates incomplete dissolution or potential precipitation, requiring further mixing or adjustment of solvent ratios.

Research Findings on Preparation Impact

  • The stepwise solvent addition method ensures that the compound remains in solution without forming precipitates, which is critical for reproducible experimental results, especially in biological assays or chromatographic separations.

  • Physical aids such as ultrasonic baths and controlled heating facilitate dissolution without chemical degradation, preserving the compound's integrity.

  • Proper storage and aliquoting prevent loss of activity and maintain consistent concentration over time, which is essential for longitudinal studies.

Summary Table of Preparation Parameters

Parameter Recommended Condition Purpose/Effect
Solvent for stock DMSO High solubility, stable stock solution
Co-solvents PEG300, Tween 80, ddH2O or corn oil Facilitate in vivo formulation, improve miscibility
Temperature for dissolution Up to 37°C (water bath) Enhance solubility without degradation
Physical agitation Vortex, ultrasonic bath Aid dissolution and clarity
Storage temperature -80°C (up to 6 months), -20°C (up to 1 month) Maintain stability and prevent degradation
Solution clarity Clear, no turbidity Indicates proper dissolution

Additional Notes

  • The preparation protocol must be adapted based on the intended application, e.g., in vitro assays versus in vivo formulations, where solvent toxicity and biocompatibility are critical.

  • The purity and batch-specific solubility limits should be confirmed prior to large-scale preparation to avoid solubility issues.

  • It is advisable to prepare fresh working solutions from the stock aliquots to ensure experimental consistency.

Chemical Reactions Analysis

Types of Reactions

Dansyl-L-leucine cyclohexylammonium salt undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction of the sulfonyl group to a thiol group

    Substitution: Nucleophilic substitution reactions at the sulfonyl group

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Dansyl-L-leucine cyclohexylammonium salt is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe in chromatography and spectroscopy

    Biology: Employed in the study of protein-ligand interactions and enzyme kinetics

    Medicine: Utilized in diagnostic assays and imaging techniques

    Industry: Applied in the development of fluorescent dyes and markers for various industrial processes

Mechanism of Action

The mechanism of action of Dansyl-L-leucine cyclohexylammonium salt involves its ability to fluoresce upon excitation with ultraviolet light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for detecting and quantifying biological molecules. The molecular targets and pathways involved include:

    Protein Binding: this compound binds to proteins, altering their fluorescence properties

    Enzyme Interaction: Acts as a substrate or inhibitor in enzyme assays, providing insights into enzyme activity and function

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Insights : X-ray crystallography (e.g., ) reveals that cyclohexylammonium salts often form hydrogen-bonded networks, influencing their crystallinity and stability .
  • Contradictions and Gaps : While highlights antiplatelet activity in a xanthine-derived cyclohexylammonium salt, direct comparisons with dansyl analogues are absent in the literature provided. Further studies are needed to explore cross-functional applications.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing Dansyl-L-leucine cyclohexylammonium salt in research?

Answer:

  • UV-Vis and Fluorescence Spectroscopy : The dansyl group exhibits strong fluorescence (excitation ~330–350 nm, emission ~500–550 nm), enabling quantification and tracking in enzymatic assays or binding studies. Ensure solvent compatibility (e.g., methanol or aqueous buffers) to avoid quenching .
  • HPLC with Cyclodextrin Phases : Use beta-cyclodextrin stationary phases (e.g., ChiraDex®) with mobile phases containing 80:20 methanol-water. Adjust ionic strength (e.g., 10 mM ammonium acetate) to resolve ion-pair enantiomers and minimize peak splitting caused by counterion interactions .
  • NMR for Purity Assessment : Analyze 1H^1H-NMR in D2_2O to detect cyclohexylammonium counterion peaks (δ ~1.0–2.0 ppm) and dansyl aromatic signals (δ ~8.5 ppm). Impurities from hydrolysis (e.g., free dansyl leucine) appear as distinct resonances .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store at –20°C in airtight, light-protected containers. The compound is hygroscopic; equilibrate to room temperature before opening to avoid moisture absorption .
  • Handling : Use gloves and lab coats to prevent skin contact. Work in a fume hood if dry powder is handled, as airborne particles may irritate mucous membranes. Avoid aqueous solutions at neutral pH, which promote hydrolysis to free dansyl leucine .
  • Solubility : Prepare fresh solutions in methanol or dimethyl sulfoxide (DMSO) for assays. For aqueous buffers (e.g., PBS), dissolve in organic solvent first, then dilute to ≤1% (v/v) .

Basic: What are the primary research applications of this compound?

Answer:

  • Fluorescent Probes : Utilize dansyl’s environment-sensitive fluorescence to study protein-ligand interactions (e.g., serum albumin binding) or membrane permeability .
  • Chiral Resolution Studies : Investigate enantioselective recognition mechanisms in chromatography or host-guest chemistry using its ion-pair form with cyclohexylammonium .
  • Enzyme Activity Assays : Monitor peptidase or esterase activity via fluorescence changes upon cleavage of the leucine moiety .

Advanced: How do counterion interactions affect the chiral separation of this compound in HPLC?

Answer:

  • Ion-Pair vs. Free Acid Forms : The cyclohexylammonium counterion forms a tight ion pair with dansyl leucine, altering retention and enantioselectivity on cyclodextrin phases. At low ionic strength, two peaks per enantiomer may arise due to on-column dissociation of the ion pair into the free acid .
  • Method Optimization : Add 1-adamantanecarboxylic acid (ACA, 2–5 mM) to the mobile phase. ACA competitively binds to cyclodextrin cavities, reducing retention time and improving peak symmetry by displacing hydrophobic interactions .
  • Thermodynamic Insights : Van’t Hoff plots reveal enthalpically driven chiral discrimination (ΔΔH° > |TΔΔS°|). Enantiomer separation is more efficient at lower temperatures (10–25°C) .

Advanced: How can researchers resolve contradictions in fluorescence data caused by solvent or pH effects?

Answer:

  • pH-Dependent Fluorescence : Dansyl fluorescence intensity decreases above pH 7 due to deprotonation of the sulfonamide group. Standardize assay buffers (pH 5–7) and include controls with free dansyl leucine to distinguish hydrolysis artifacts .
  • Solvent Optimization : Avoid high concentrations of chaotropic agents (e.g., urea) or ionic liquids, which quench fluorescence. Use polarity-sensitive shifts (e.g., λem_{\text{em}} changes in hydrophobic environments) to validate binding events .
  • Data Normalization : Correct for inner-filter effects in concentrated solutions using absorbance measurements at the excitation wavelength .

Advanced: What strategies improve reproducibility in synthesizing and purifying this compound?

Answer:

  • Counterion Exchange : Replace labile counterions (e.g., sodium) with cyclohexylammonium via ion-exchange chromatography. Confirm completion by 1H^1H-NMR (absence of Na+^+ signals) .
  • Crystallization : Recrystallize from methanol/ethyl acetate mixtures to remove hydrolyzed byproducts. Monitor purity via HPLC with a C18 column (gradient: 50–90% acetonitrile in 0.1% TFA) .
  • Stability Testing : Store batches at 4°C and –20°C for 1–4 weeks. Compare HPLC chromatograms to detect degradation (e.g., free dansyl leucine) .

Advanced: How can thermodynamic parameters guide the design of dansyl-leucine-based sensors?

Answer:

  • Binding Affinity : Use isothermal titration calorimetry (ITC) to measure ΔH° and ΔS° for interactions with target molecules (e.g., cyclodextrins). High ΔH° values indicate strong hydrophobic or van der Waals interactions .
  • Solvent Effects : Compare fluorescence lifetimes in polar (e.g., water) vs. nonpolar solvents (e.g., hexane) to optimize sensor response. Microenvironmental rigidity (e.g., in lipid bilayers) enhances quantum yield .
  • Molecular Dynamics (MD) : Simulate dansyl-leucine’s conformational flexibility in complex with targets to identify optimal linker lengths or substitution sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dansyl-L-leucine cyclohexylammonium salt
Reactant of Route 2
Dansyl-L-leucine cyclohexylammonium salt

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